molecular formula C18H16N6O2S B10998320 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide

2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B10998320
M. Wt: 380.4 g/mol
InChI Key: MVTJKSFRBCSCRA-UHFFFAOYSA-N
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Description

2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is fused with a triazole ring and an acetamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step typically involves the cyclization of a suitable precursor, such as a thienopyrimidine derivative, under acidic or basic conditions.

    Introduction of the Triazole Ring: The triazole ring can be introduced through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using an azide and an alkyne.

    Attachment of the Acetamide Group: The final step involves the acylation of the triazole ring with an acetamide derivative, using reagents such as acetic anhydride or acetyl chloride.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the thieno[3,2-d]pyrimidine or triazole rings are replaced with other groups, using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C19H20N6O2C_{19}H_{20}N_{6}O_{2} with a molecular weight of approximately 403.5 g/mol. The structure includes:

  • Thieno[3,2-d]pyrimidine core : Known for various biological activities.
  • Acetamide moiety : Enhances solubility and interaction with biological targets.
  • Substituted triazole group : Potentially increases antimicrobial and anticancer activities.

Preliminary studies suggest that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : The thieno-pyrimidine structure is associated with antimicrobial properties. Research indicates that compounds with similar motifs can inhibit the growth of various pathogens, making this compound a candidate for further antimicrobial studies .
  • Anticancer Properties : Similar compounds have shown potential in inhibiting cancer cell proliferation. The unique structural features may allow it to interact with specific cellular pathways involved in cancer progression .
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes related to cancer and other diseases. This inhibition can affect critical pathways in cellular metabolism and signaling .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antimicrobial Effects : A study demonstrated that derivatives of thieno-pyrimidine compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The incorporation of the triazole moiety may enhance this effect .
  • Anticancer Activity : Research involving related compounds has shown promising results in inhibiting tumor growth in xenograft models. These studies suggest that the compound could target specific signaling pathways involved in cancer cell survival .

Mechanism of Action

The mechanism of action of 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide can be compared with other similar compounds, such as:

    Thieno[3,2-d]pyrimidine Derivatives: These compounds share the thieno[3,2-d]pyrimidine core and may have similar biological activities.

    Triazole Derivatives: Compounds containing the triazole ring may exhibit similar chemical reactivity and biological properties.

    Acetamide Derivatives: These compounds have the acetamide group and may have similar pharmacological effects.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Biological Activity

The compound 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on existing research.

Chemical Structure and Properties

The molecular formula of the compound is C23H21N5O4SC_{23}H_{21}N_{5}O_{4}S, with a molecular weight of approximately 435.51 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains. In studies assessing the minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria, thienopyrimidine derivatives demonstrated potent antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMIC (µg/mL)
4cS. aureus0.5
4eE. coli1.0
5gM. tuberculosis0.8

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Thienopyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For example, certain derivatives have shown effectiveness against leukemia cell lines with IC50 values in the low micromolar range.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Thienopyrimidine compounds often act as inhibitors of vital enzymes involved in cellular processes such as DNA synthesis and repair.
  • Interference with Signal Transduction Pathways : These compounds may disrupt signal transduction pathways that are critical for cancer cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.

Case Studies

A notable study evaluated the effects of a related thienopyrimidine derivative on cancer cell lines. The compound was administered to human leukemia cells, resulting in a significant reduction in cell viability after 48 hours of treatment at concentrations ranging from 0.1 to 10 µM . The study concluded that the compound induced apoptosis through the activation of caspase pathways.

Toxicity and Safety Profile

Toxicity assessments for thienopyrimidine derivatives have indicated low toxicity levels at therapeutic doses. Hemolytic assays showed that the most potent compounds were non-toxic up to concentrations of 200 µmol/L . This safety profile is crucial for further development as potential therapeutic agents.

Properties

Molecular Formula

C18H16N6O2S

Molecular Weight

380.4 g/mol

IUPAC Name

2-(4-oxothieno[3,2-d]pyrimidin-3-yl)-N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C18H16N6O2S/c25-15(10-24-11-19-13-8-9-27-16(13)17(24)26)21-18-20-14(22-23-18)7-6-12-4-2-1-3-5-12/h1-5,8-9,11H,6-7,10H2,(H2,20,21,22,23,25)

InChI Key

MVTJKSFRBCSCRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)CN3C=NC4=C(C3=O)SC=C4

Origin of Product

United States

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